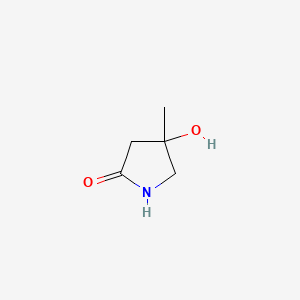
4-Hydroxy-4-methylpyrrolidin-2-one
Übersicht
Beschreibung
“4-Hydroxy-4-methylpyrrolidin-2-one” is a chemical compound with the CAS Number 53598-98-4 . It has a molecular weight of 115.13 and its IUPAC name is 4-hydroxy-4-methyl-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-4-methylpyrrolidin-2-one” can be determined by single-crystal X-ray diffraction (SC-XRD) analysis . This method is widely used to determine the structure of organic compounds .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Hydroxy-4-methylpyrrolidin-2-one” are not available, it’s worth noting that pyrrolidine, a similar compound, is widely used in drug discovery due to its versatile scaffold for novel biologically active compounds .
Physical And Chemical Properties Analysis
“4-Hydroxy-4-methylpyrrolidin-2-one” is a powder with a melting point of 136-137°C . It’s important to note that the physical and chemical properties of a substance can be determined by various methods, including hardness, density, melting and boiling points .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
4-Hydroxy-4-methylpyrrolidin-2-one derivatives are pivotal in synthesizing a wide range of biologically active compounds. For example, derivatives such as 4-fluoropyrrolidine are crucial in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. These inhibitors are significant in developing treatments for conditions like diabetes and obesity. The synthesis of N-protected 4-fluoropyrrolidine derivatives through methods like double fluorination showcases the compound's utility in creating intermediates for further medicinal applications (Singh & Umemoto, 2011).
Enzymatic Synthesis and Chiral Intermediates
Optically active 4-hydroxypyrrolidin-2-one and its N-substituted derivatives serve as versatile intermediates for synthesizing various pharmaceuticals. Techniques for creating these optically active derivatives include enzymatic reactions and multistep synthesis from natural chiral intermediates, highlighting the compound's role in accessing a broad range of therapeutics (Jeong, Hwang, & Ahn, 2005).
Organic Synthesis and Catalysis
4-Hydroxy-4-methylpyrrolidin-2-one is instrumental in organic synthesis, serving as a building block for various chemical reactions. It has been used to create densely substituted L-proline esters, which act as catalysts for asymmetric Michael additions, illustrating the compound's utility in enhancing synthetic efficiency and selectivity in organic chemistry (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Antioxidant and Biochemical Studies
The compound also finds relevance in biochemical studies, particularly in understanding oxidative stress mechanisms. For instance, 4-hydroxy-2-nonenal, a product of lipid peroxidation, has been extensively studied for its cytotoxic effects and interactions with cellular components, shedding light on the biochemical pathways involved in cell damage and aging (Spickett, 2013).
Novel Synthetic Routes and Environmental Considerations
Research into novel and environmentally friendly synthetic routes for derivatives of 4-Hydroxy-4-methylpyrrolidin-2-one underscores the ongoing efforts to develop sustainable and efficient methods for chemical synthesis. The use of zeolites for the synthesis of hydroxypyrrolidines from corresponding sugars illustrates advancements in green chemistry, optimizing reaction conditions while minimizing environmental impact (Fan, Chuah, & Jaenicke, 2019).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-Hydroxy-4-methylpyrrolidin-2-one” are not available, it’s worth noting that synthetic chemistry, which includes the synthesis of such compounds, has many future directions. These include improving synthetic efficiencies, making synthetic processes more environmentally friendly, and generating structural diversity .
Eigenschaften
IUPAC Name |
4-hydroxy-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAOKIBAADRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379327 | |
| Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-methylpyrrolidin-2-one | |
CAS RN |
53598-98-4 | |
| Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)










